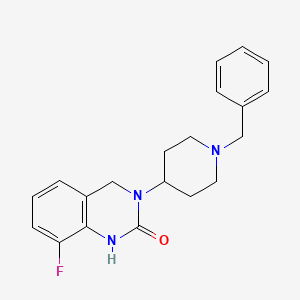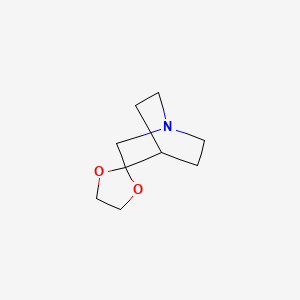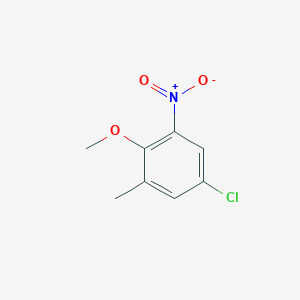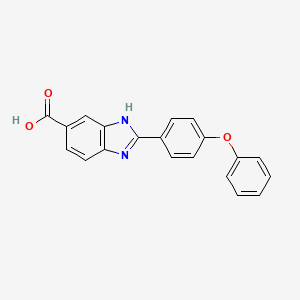
3-(1-Benzylpiperidin-4-yl)-8-fluoro-3,4-dihydroquinazolin-2(1H)-one
Übersicht
Beschreibung
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the fluorine atom and the piperidinyl group in this compound adds to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Quinolinone: Another heterocyclic compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their diverse biological and pharmaceutical activities.
Pyridine derivatives: These compounds also exhibit antimicrobial and antiviral activities.
Uniqueness
The presence of the fluorine atom and the piperidinyl group in 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- makes it unique compared to other similar compounds. These functional groups can enhance its biological activity and specificity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C20H22FN3O |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-4-yl)-8-fluoro-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C20H22FN3O/c21-18-8-4-7-16-14-24(20(25)22-19(16)18)17-9-11-23(12-10-17)13-15-5-2-1-3-6-15/h1-8,17H,9-14H2,(H,22,25) |
InChI-Schlüssel |
SQLKOGIAFOQNSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CC3=C(C(=CC=C3)F)NC2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B8500693.png)



